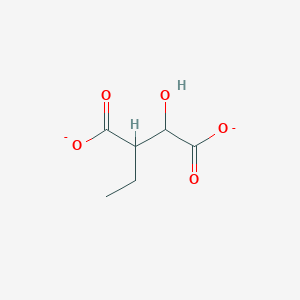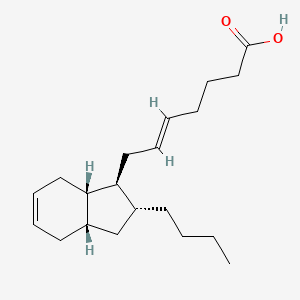![molecular formula C38H76NO7P B1262398 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-30:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-hexadecenoyl respectively. It is a phosphatidylcholine O-30:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a palmitoleic acid.
Wissenschaftliche Forschungsanwendungen
Lipid Membrane Interactions
1-Tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine and similar compounds have been studied for their interactions with lipid membranes. These interactions are crucial for understanding how certain molecules, like anesthetics, affect cell membranes. For instance, studies with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) have provided insights into small molecule-membrane interactions, which are vital for drug development and analysis (Huang et al., 2013).
Lipid Synthesis and Biological Activity
The enzymatic synthesis of compounds structurally related to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine has been explored. These lipids, like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have shown significant biological activities, such as antihypertensive effects and platelet aggregation properties (Wykle et al., 1980).
Structural Biology and Bicelle Systems
Phospholipid mixtures that form bilayered micelles (bicelles) are used in molecular biophysics for studying membrane-bound peptides and soluble protein structures. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (DIOMPC) have been used to assess the size, stability, and utility of these bicelle systems (Wu et al., 2010).
Chemical Synthesis and Analogues
Chemical synthesis methods have been developed for analogs of 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine. These methods enable the production of novel phosphatidylcholine analogs, which are useful for studying the role of phospholipases in biological processes (Agarwal et al., 1984).
Isolation from Natural Sources
Compounds structurally similar to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine have been isolated from natural sources like earthworms. These studies contribute to the understanding of the chemical composition of traditional medicines and their potential therapeutic applications (Noda et al., 1992).
Eigenschaften
Produktname |
1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C38H76NO7P |
Molekulargewicht |
690 g/mol |
IUPAC-Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO7P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-38(40)46-37(36-45-47(41,42)44-34-32-39(3,4)5)35-43-33-30-28-26-24-22-19-17-15-13-11-9-7-2/h16,18,37H,6-15,17,19-36H2,1-5H3/b18-16-/t37-/m1/s1 |
InChI-Schlüssel |
ZCNUNZUDXNSNRZ-WTWBAFHPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)

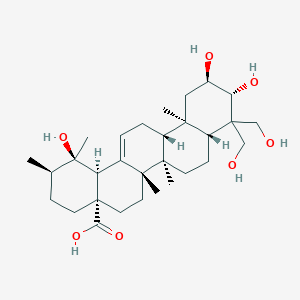
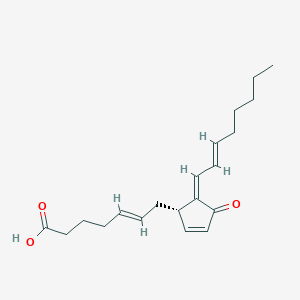
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)

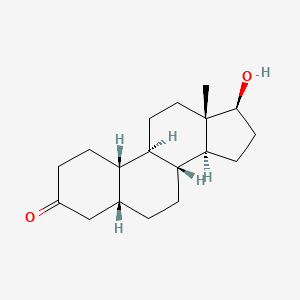
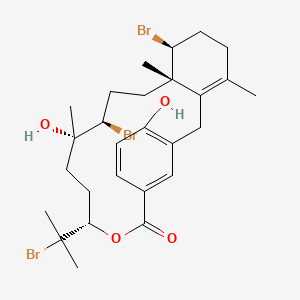

![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
